molecular formula C17H31NO7P2 B1667486 Bph-715 CAS No. 1059677-23-4

Bph-715

Cat. No. B1667486
M. Wt: 423.4 g/mol
InChI Key: QYJHUOZDBUEKQC-UHFFFAOYSA-N
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Description

BPH-715 is a new generation of lipophilic bisphosphonates designed as anticancer agents that block protein prenylation also have potent activity against Plasmodium liver stages. BPH-715 proved to be especially potent in cell culture and effectively inhibited tumor cell growth and invasiveness. BPH-715 has activity against a Plasmodium geranylgeranyl diphosphate synthase (GGPPS), as well as low nM activity against human farnesyl and geranylgeranyl diphosphate synthases. Nitrogen-containing bisphosphonates, drugs used to treat bone resorption diseases, also have activity against a broad range of protists, including blood-stage Plasmodium spp.

properties

IUPAC Name

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJHUOZDBUEKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 3-(decyloxy)-1-(2,2-diphosphonoethyl)-, inner salt

CAS RN

1059677-23-4
Record name BPH-715
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BPH-715
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
AP Singh, Y Zhang, JH No, R Docampo… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… Treatment of mice with the bisphosphonate BPH-715 and challenge with Plasmodium berghei sporozoites revealed complete protection (no blood-stage parasites after 28 days). There …
Number of citations: 69 journals.asm.org
D Santini, V Virzi, ME Fratto, F Bertoldo, R Sabbatini… - her2support.org
… enzyme targets but not to bone, of which BPH-715 effectively inhibited tumor cell growth and invasiveness and killed tumor cells in mice. BPH-715, as well as zoledronate, also has the …
Number of citations: 0 her2support.org
Y Zhang, R Cao, F Yin, MP Hudock… - Journal of the …, 2009 - ACS Publications
… As expected, we find that shorter alkyl-chain containing analogues of BPH-715 have less … longer than BPH-715. In the cell assays, BPH-716 has about the same activity as BPH-715. …
Number of citations: 205 pubs.acs.org
S Sun, CE McKenna - Expert opinion on therapeutic patents, 2011 - Taylor & Francis
… and GGPPS are drug targets for BPH-715. FPPS and GGPPS … target model for inhibition by BPH-715. Differing pKi values of … of tumor cell growth by BPH-715 is primarily due to GGPPS …
Number of citations: 50 www.tandfonline.com
VA Shuvalov, AY Shkuropatov, SM Kulakova… - … et Biophysica Acta (BBA …, 1986 - Elsevier
… 1.75-1.95 and to the formation of new bacteriopbeophytin, BPh-715, which is almost completely removed during the purification of reaction centers. The modification of the reaction …
Number of citations: 134 www.sciencedirect.com
GL Patrick - Antimalarial Agents, 2020 - Elsevier
… BPH-715 also proved active in vivo. Mice infected with P. berghei sporozoites were treated … BPH-715 was the most hydrophobic agent of the drugs tested and was also the best in vivo, …
Number of citations: 2 www.sciencedirect.com
JH No, F de Macedo Dossin, Y Zhang… - Proceedings of the …, 2012 - National Acad Sciences
… found that the lipophilic pyridinium bisphosphonate BPH-715 (Scheme 1) was a … BPH-715 against three human cell lines (approximately 133 μM vs. approximately 168 nM for BPH-715; …
Number of citations: 75 www.pnas.org
E Oldfield - Accounts of chemical research, 2010 - ACS Publications
… that removing the 1-OH group would reduce bone-binding, and adding more hydrophobic substituents would enhance cell or tissue penetration, so that species such as BPH-715 (36) …
Number of citations: 167 pubs.acs.org
HY Chang, TH Cheng, AHJ Wang - IUBMB life, 2021 - Wiley Online Library
… farnesyl diphosphate synthase inhibition; BPH-715 and -716 for tumor cell growth inhibition … inhibitors with long-chain hydrophobic carbon tail (BPH-715 and -716; Figure 3), which …
Number of citations: 24 iubmb.onlinelibrary.wiley.com
FH Ebetino, AML Hogan, S Sun, MK Tsoumpra, X Duan… - Bone, 2011 - Elsevier
… Shorter alkyl-chain containing analogs of BPH-715 (29) had less efficacy in the in vivo model, since they were less potent GGPPS inhibitors, inhibiting primarily FPPS. According to the …
Number of citations: 463 www.sciencedirect.com

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